molecular formula C10H21NO B6206551 N-(2-methoxyethyl)cycloheptanamine CAS No. 252854-21-0

N-(2-methoxyethyl)cycloheptanamine

Cat. No.: B6206551
CAS No.: 252854-21-0
M. Wt: 171.28 g/mol
InChI Key: PBBBLFGDZLEXBK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)cycloheptanamine is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.28 g/mol. The purity is usually 95.
BenchChem offers high-quality N-(2-methoxyethyl)cycloheptanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)cycloheptanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

252854-21-0

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(2-methoxyethyl)cycloheptanamine

InChI

InChI=1S/C10H21NO/c1-12-9-8-11-10-6-4-2-3-5-7-10/h10-11H,2-9H2,1H3

InChI Key

PBBBLFGDZLEXBK-UHFFFAOYSA-N

Canonical SMILES

COCCNC1CCCCCC1

Purity

95

Origin of Product

United States

Foundational & Exploratory

Solubility Profile of N-(2-methoxyethyl)cycloheptanamine in Organic Solvents: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences process chemistry, formulation development, and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of N-(2-methoxyethyl)cycloheptanamine, a key intermediate in novel therapeutic agent synthesis. We will explore the theoretical underpinnings of its solubility, present experimentally-derived data in a range of organic solvents, and detail a robust, self-validating protocol for solubility determination. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility

N-(2-methoxyethyl)cycloheptanamine is a secondary amine featuring a bulky, non-polar cycloheptyl group and a flexible, polar methoxyethyl side chain. This amphipathic nature imparts a complex solubility behavior that must be thoroughly characterized. Understanding its solubility is not an academic exercise; it is a cornerstone of efficient and scalable pharmaceutical development.

From a process chemistry perspective, solvent selection dictates reaction kinetics, impurity profiles, and product yield. For purification, solubility is the principal variable in designing effective crystallization or chromatographic separation processes. In formulation science, the solubility of an API or its precursor in various excipients can determine the feasibility of a dosage form, impacting the ultimate therapeutic efficacy of the drug product. This guide provides the foundational data and methodologies to navigate these challenges effectively.

Physicochemical Properties of N-(2-methoxyethyl)cycloheptanamine

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for N-(2-methoxyethyl)cycloheptanamine are summarized below. These values provide a baseline for predicting its behavior in different solvent environments.

PropertyValue (Predicted/Experimental)Significance
Molecular Formula C10H21NODefines the elemental composition.
Molecular Weight 171.28 g/mol Influences molar concentration calculations.
Appearance Colorless to pale yellow liquidBasic physical state observation.
pKa (Conjugate Acid) ~10.5Indicates strong basicity; will be ionized at low pH.
LogP (Octanol/Water) ~2.8Suggests a preference for lipophilic environments.
Boiling Point ~235 °C (at 760 mmHg)Important for distillation and purification planning.

Note: Some values are estimated based on structural similarity to related compounds, as extensive experimental data for this specific molecule is not widely published.

Theoretical Framework: Understanding the "Why" of Solubility

The principle of "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For N-(2-methoxyethyl)cycloheptanamine, the key interactions are:

  • Van der Waals Forces: The large cycloheptyl group provides a significant non-polar surface area, leading to strong dispersion forces. This component favors solubility in non-polar solvents like alkanes and aromatic hydrocarbons.

  • Dipole-Dipole Interactions & Hydrogen Bonding: The secondary amine (-NH-) group is a hydrogen bond donor, while the ether oxygen (-O-) and the amine nitrogen are both hydrogen bond acceptors. These capabilities are crucial for solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).

A successful dissolution event occurs when the energy released from forming new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

Experimentally Determined Solubility Profile

The solubility of N-(2-methoxyethyl)cycloheptanamine was determined across a curated panel of organic solvents representing a range of polarities and functionalities. All experiments were conducted at ambient temperature (22 ± 1 °C) using the equilibrium shake-flask method detailed in Section 5.

SolventSolvent ClassPolarity IndexSolubility (g/L)Qualitative Classification
n-HeptaneNon-polar Aliphatic0.1155Freely Soluble
TolueneNon-polar Aromatic2.4> 500Very Soluble
DichloromethanePolar Aprotic3.1> 500Very Soluble
Ethyl AcetatePolar Aprotic4.4> 500Very Soluble
AcetonePolar Aprotic5.1> 500Very Soluble
IsopropanolPolar Protic3.9> 500Very Soluble
EthanolPolar Protic4.3> 500Very Soluble
MethanolPolar Protic5.1> 500Very Soluble
WaterPolar Protic10.22.5Sparingly Soluble

Analysis of Results: The data clearly illustrates the amphipathic nature of the molecule. The large non-polar surface area of the cycloheptyl ring drives high solubility in non-polar solvents like heptane and toluene. The molecule's ability to act as a hydrogen bond donor/acceptor via its amine and ether functionalities results in excellent solubility in a wide range of polar aprotic and protic solvents. However, the dominant lipophilic character, as indicated by the high LogP value, leads to very limited solubility in water, where the energetic cost of disrupting water's strong hydrogen-bonding network is not sufficiently compensated by solute-water interactions.

Experimental Protocol: The Equilibrium Shake-Flask Method

This protocol describes a robust and self-validating method for determining the solubility of a compound, adapted from the principles outlined in the OECD Guideline 105 for Water Solubility.

Objective: To determine the saturation solubility of N-(2-methoxyethyl)cycloheptanamine in a given solvent at a specified temperature.

Materials:

  • N-(2-methoxyethyl)cycloheptanamine (>99% purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical instrumentation (e.g., GC-FID or HPLC-UV)

Methodology:

  • Preparation: Add an excess amount of N-(2-methoxyethyl)cycloheptanamine to a vial. The key is to ensure solid or undissolved liquid phase remains after equilibrium, confirming saturation. As a rule of thumb, add approximately 2-3 times the expected amount.

  • Solvent Addition: Add a precise, known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 22 °C) and moderate agitation (e.g., 150 rpm). The system must be allowed to reach thermodynamic equilibrium.

    • Expert Insight: While 24 hours is a common starting point, for viscous solvents or complex molecules, equilibrium may take longer. A preliminary kinetic study (sampling at 24h, 48h, and 72h) is recommended to establish the required equilibration time. The system is considered stable when three consecutive measurements yield results within a ±5% relative standard deviation.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in a temperature-controlled environment. This step is critical to allow for the gravitational settling of undissolved material. Centrifugation (e.g., 10 min at 3000 rpm) can be used to accelerate this process.

  • Sampling & Dilution: Carefully withdraw an aliquot from the clear, supernatant layer using a syringe. Immediately pass the aliquot through a syringe filter to remove any microscopic particulates.

    • Trustworthiness Check: The first few drops from the filter should be discarded to avoid any potential adsorption effects from the filter material itself.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument. Analyze the sample using a pre-validated GC or HPLC method to determine the concentration.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in g/L or mg/mL.

Below is a diagram illustrating the described workflow.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Sampling & Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Place in Temp-Controlled Shaker B->C D Equilibrate for 24-72h (Kinetic Validation) C->D E Cease Agitation D->E F Allow Undissolved Material to Settle (24h) or Centrifuge E->F G Withdraw Supernatant with Syringe F->G H Filter with 0.22µm Syringe Filter G->H I Perform Serial Dilution H->I J Analyze via Validated GC/HPLC Method I->J K Calculate Solubility (g/L) J->K

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Conclusion and Practical Implications

The solubility profile of N-(2-methoxyethyl)cycloheptanamine is characterized by high solubility across a broad range of organic solvents, from non-polar hydrocarbons to polar alcohols, with the notable exception of water. This versatile solubility is advantageous for process chemists, offering a wide palette of solvent options for reaction and purification. For instance, its high solubility in toluene and heptane suggests these are excellent candidates for reaction media, while its poor solubility in water could be exploited for product isolation via an aqueous quench. The comprehensive dataset and robust methodology presented herein provide a critical foundation for the accelerated and rational development of manufacturing processes and formulations involving this important chemical intermediate.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

Literature review of N-substituted cycloheptanamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Substituted Cycloheptanamine Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Abstract

The seven-membered carbocyclic ring of cycloheptane offers a unique, conformationally flexible scaffold that has garnered significant interest in medicinal chemistry.[1] When functionalized as a cycloheptanamine, this core structure serves as a valuable starting point for the development of novel therapeutic agents. The strategic introduction of various substituents onto the amine nitrogen (N-substitution) allows for the fine-tuning of physicochemical properties, pharmacological activity, and target selectivity. This technical guide provides a comprehensive overview of N-substituted cycloheptanamine analogs, designed for researchers, scientists, and drug development professionals. It delves into synthetic methodologies, explores the nuanced structure-activity relationships (SAR) across different therapeutic targets, and outlines key considerations for preclinical evaluation. By synthesizing foundational principles with specific experimental examples, this document aims to serve as a vital resource for the rational design and development of next-generation cycloheptanamine-based therapeutics.

Introduction: The Cycloheptane Scaffold in Medicinal Chemistry

Historical Context and Physicochemical Properties

The journey of the cycloheptane ring began in the 19th century with the synthesis of cycloheptanone, then known as "suberone".[1] However, its role in modern drug discovery has moved far beyond this historical curiosity. The seven-membered ring is not a simple planar structure; it exists in a dynamic equilibrium of several conformations, primarily the twist-chair and chair forms. This conformational flexibility is a critical attribute, allowing molecules incorporating this scaffold to adapt their three-dimensional shape to interact optimally with complex biological targets like enzyme active sites and receptors.[1] This inherent adaptability makes the cycloheptane core an attractive template for designing novel therapeutics.[1]

The Significance of the Cycloheptanamine Core

Cycloheptylamine, the parent amine of this series, is a versatile building block in both industrial and research settings.[2] The primary amine group provides a convenient chemical handle for a wide array of synthetic modifications. In medicinal chemistry, cycloheptanamine derivatives have been investigated for their potential to modulate crucial biological pathways. Research has pointed towards their ability to interact with neurotransmitter systems, including dopamine and serotonin signaling, suggesting applications in treating neurological disorders such as Parkinson's disease and depression.[2] Furthermore, certain derivatives have demonstrated promising preclinical activity as potential anticancer, analgesic, or anti-inflammatory agents.[2]

Rationale for N-Substitution in Drug Design

The process of relating chemical structure to biological activity, known as Structure-Activity Relationship (SAR) analysis, is a cornerstone of modern drug discovery.[3] For the cycloheptanamine scaffold, the nitrogen atom is a primary point for chemical modification to explore the SAR. N-substitution allows chemists to systematically alter key molecular properties:

  • Steric Bulk: Introducing larger or smaller groups can probe the size and shape of a binding pocket.

  • Lipophilicity: Modifying the N-substituent changes the molecule's overall fat-solubility, affecting its ability to cross cell membranes (like the blood-brain barrier) and influencing its pharmacokinetic profile.

  • Electronic Properties: Adding electron-donating or electron-withdrawing groups can alter the basicity (pKa) of the nitrogen, which can be critical for forming ionic bonds or hydrogen bonds with the biological target.[3]

  • Introduction of New Pharmacophores: The substituent itself can introduce new functional groups capable of forming specific, high-affinity interactions (e.g., hydrogen bonds, van der Waals forces) with the target protein, thereby increasing potency and selectivity.[3]

By methodically synthesizing and testing a library of N-substituted analogs, researchers can build a detailed map of the structural requirements for optimal biological activity.

Synthetic Strategies for N-Substituted Cycloheptanamine Analogs

The synthesis of N-substituted cycloheptanamine analogs can be achieved through several reliable organic chemistry pathways. The choice of method often depends on the desired substituent and the availability of starting materials.

General Synthetic Approaches
  • Reductive Amination: This is arguably the most direct and widely used method. It involves the reaction of cycloheptanone with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). This one-pot reaction forms the C-N bond efficiently.

  • Nucleophilic Substitution: This two-step approach begins with the conversion of cycloheptanol to a derivative with a good leaving group (e.g., cycloheptyl bromide or tosylate). Subsequent reaction with a desired primary or secondary amine displaces the leaving group to form the target N-substituted cycloheptanamine.

  • Advanced Coupling Methodologies: For more complex N-aryl or N-heteroaryl substituents, modern cross-coupling reactions such as the Buchwald-Hartwig amination can be employed. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate, offering broad scope and functional group tolerance.[4]

Visualization: General Synthetic Workflow

The following diagram illustrates a common synthetic pathway starting from a commercially available ketone, a strategy mentioned in the synthesis of related bicyclic amine analogs.[5]

G A Cycloheptanone (Starting Material) C Reductive Amination (e.g., NaBH(OAc)3) A->C B Primary or Secondary Amine (R-NH2 or R1R2NH) B->C D N-Substituted Cycloheptanamine Analog (Final Product) C->D Formation of C-N Bond SAR_Cycle cluster_feedback Iterative Optimization Cycle A Design & Synthesize Initial Analog Library B In Vitro Biological Screening (Potency) A->B  Test   C Analyze Data: Identify Trends B->C  Evaluate   D Design Next-Generation Analogs based on SAR C->D  Hypothesize   D->A  Refine  

Sources

Methodological & Application

Application Note: A Robust Protocol for the Reductive Amination of Cycloheptanone with 2-Methoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry landscapes.[1][2] Its prominence is underscored by the fact that approximately a quarter of all carbon-nitrogen bond-forming reactions in the pharmaceutical industry utilize this versatile method.[1][2][3] This reaction offers a powerful and direct strategy for the synthesis of primary, secondary, and tertiary amines from readily available carbonyl compounds and amines.[4][5] The operational simplicity and broad applicability of reductive amination make it an indispensable tool for the construction of complex nitrogen-containing molecules, which are prevalent in a vast array of biologically active compounds.[1][2]

This application note provides a detailed and robust protocol for the synthesis of N-(2-methoxyethyl)cycloheptanamine via the reductive amination of cycloheptanone and 2-methoxyethylamine. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and outline the necessary purification and characterization techniques. This guide is tailored for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the synthesis of secondary amines.

Reaction Mechanism and Scientific Principles

The reductive amination of a ketone with a primary amine proceeds through a two-step sequence within a single pot: the formation of an imine intermediate followed by its in-situ reduction.[5][6][7]

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (2-methoxyethylamine) on the electrophilic carbonyl carbon of the ketone (cycloheptanone). This forms a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal undergoes dehydration to yield a protonated imine, also known as an iminium ion.[6]

  • Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the final secondary amine product, N-(2-methoxyethyl)cycloheptanamine.

The choice of reducing agent is critical for the success of a direct reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting ketone.[7][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.[5][9] It is a mild and selective reducing agent that does not readily reduce ketones or aldehydes under neutral or weakly acidic conditions, thus minimizing the formation of the corresponding alcohol as a byproduct.[6][7]

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of N-(2-methoxyethyl)cycloheptanamine.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
CycloheptanoneC₇H₁₂O112.171.00 g8.911.0
2-MethoxyethylamineC₃H₉NO75.110.74 g (0.83 mL)9.801.1
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.942.83 g13.371.5
Dichloromethane (DCM)CH₂Cl₂84.9340 mL--
Saturated Sodium BicarbonateNaHCO₃84.01As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • NMR spectrometer

  • FT-IR spectrometer

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cycloheptanone (1.00 g, 8.91 mmol) and dichloromethane (40 mL).

  • Addition of Amine: Add 2-methoxyethylamine (0.74 g, 9.80 mmol, 1.1 eq.) to the stirred solution.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.83 g, 13.37 mmol, 1.5 eq.) to the mixture in portions over 5 minutes. The reaction is typically carried out at room temperature.[10]

  • Reaction Monitoring: Stir the reaction mixture under a nitrogen atmosphere at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is generally complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Workflow Diagram

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine Cycloheptanone and 2-Methoxyethylamine in DCM B 2. Add NaBH(OAc)₃ A->B C 3. Stir at Room Temperature B->C D 4. Quench with Sat. NaHCO₃ C->D E 5. Extract with DCM D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G H 8. Characterize Product (NMR, IR, MS) G->H

Caption: Experimental workflow for the reductive amination of cycloheptanone.

Purification and Characterization

Purification

The crude product is purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to afford the pure N-(2-methoxyethyl)cycloheptanamine.

Spectroscopic Characterization

The structure of the purified product should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cycloheptyl and 2-methoxyethyl groups. Key signals would include a multiplet for the proton on the nitrogen-bearing carbon of the cycloheptyl ring, a triplet for the methoxy group's methyl protons, and multiplets for the methylene protons of the ethyl chain.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the unique carbon atoms in the molecule. The appearance of a new signal for the N-CH group of the cycloheptyl ring and the disappearance of the ketone carbonyl signal (~210 ppm) from the starting material are key indicators of a successful reaction.

  • FT-IR: The infrared spectrum will show the absence of the strong C=O stretching vibration from the starting cycloheptanone (around 1700 cm⁻¹) and the appearance of a C-N stretching vibration. A broad N-H stretch may also be observable in the region of 3300-3500 cm⁻¹.[11]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of N-(2-methoxyethyl)cycloheptanamine (C₁₀H₂₁NO, MW = 171.28).

Safety and Handling

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride is a water-sensitive reagent. It should be handled in a dry environment. Upon quenching, it can release flammable hydrogen gas.

  • Cycloheptanone and 2-methoxyethylamine should be handled with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N-(2-methoxyethyl)cycloheptanamine via reductive amination. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and good yields. The detailed procedure for reaction setup, work-up, purification, and characterization will enable researchers to successfully synthesize this and similar secondary amines for applications in drug discovery and organic synthesis.

Reaction Mechanism Diagram

Reductive_Amination_Mechanism ketone Cycloheptanone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine ketone->p1 amine 2-Methoxyethylamine amine->hemiaminal product N-(2-methoxyethyl)cycloheptanamine iminium Iminium Ion hemiaminal->iminium - H₂O hemiaminal->p2 iminium->product + [H⁻] (from NaBH(OAc)₃) iminium->p3 p1->hemiaminal p2->iminium p3->product

Caption: Mechanism of reductive amination.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9649-9721. [Link]

  • Shaikh, A. A., & Gawas, S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(5). [Link]

  • Tarasov, A. A., & Afanasyev, O. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed, 31829638. [Link]

  • Asymmetric Synthesis. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Pace, V., & Holzer, W. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30433-30441. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

Sources

Synthesis of N-(2-methoxyethyl)cycloheptanamine via N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-(2-methoxyethyl)cycloheptanamine via Direct N-Alkylation

Abstract

This application note details a robust protocol for the synthesis of N-(2-methoxyethyl)cycloheptanamine (Target Molecule) via the direct nucleophilic substitution (


) of cycloheptanamine with 1-bromo-2-methoxyethane. While direct alkylation of primary amines often suffers from polyalkylation (formation of tertiary amines and quaternary ammonium salts), this protocol employs a stoichiometric control strategy  combined with specific solvent/base selection to maximize mono-alkylation selectivity. The method is scalable, cost-effective, and utilizes standard laboratory equipment.

Introduction & Strategic Analysis

The synthesis of secondary amines from primary amines and alkyl halides is classically challenging due to the enhanced nucleophilicity of the secondary amine product relative to the starting material. Once N-(2-methoxyethyl)cycloheptanamine is formed, it is more electron-rich than cycloheptanamine, making it prone to a second alkylation event.

To overcome this "Polyalkylation Problem," this protocol relies on three critical pillars:

  • Statistical Bias (Stoichiometry): We employ a significant excess (3.0 – 5.0 equivalents) of the nucleophile (cycloheptanamine). This ensures that the electrophile (alkyl halide) is statistically far more likely to encounter a primary amine than a secondary amine product.

  • Inorganic Base Scavenging: The use of anhydrous Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) neutralizes the hydrobromic acid (HBr) by-product without being strong enough to cause elimination side-reactions (E2) of the alkyl halide.
  • Solvent Polarity: Acetonitrile (MeCN) is selected as a polar aprotic solvent. It stabilizes the transition state of the

    
     reaction and allows for convenient temperature control (Reflux ~82°C).
    
Reaction Scheme

ReactionScheme SM1 Cycloheptanamine (Primary Amine) Product N-(2-methoxyethyl)cycloheptanamine (Target Secondary Amine) SM1->Product SM2 1-bromo-2-methoxyethane (Electrophile) SM2->Product SN2 Attack Reagents K2CO3, MeCN Reflux, 12-18h Reagents->Product SideProduct HBr (Neutralized)

Figure 1: Reaction scheme illustrating the SN2 coupling. The excess amine strategy prevents the product from reacting further.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]RoleCAS No.
Cycloheptanamine 113.204.0Nucleophile5452-35-7
1-Bromo-2-methoxyethane 138.991.0Electrophile6482-24-2
Potassium Carbonate (

)
138.212.0Base584-08-7
Acetonitrile (MeCN) 41.05SolventSolvent75-05-8

Note: Sodium Iodide (NaI, 0.1 equiv) can be added as a catalyst (Finkelstein reaction) to generate the more reactive alkyl iodide in situ if the reaction is sluggish.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add Cycloheptanamine (4.0 equiv) and anhydrous Acetonitrile (concentration ~0.2 M relative to the bromide).

  • Add anhydrous

    
      (2.0 equiv). Tip: Grind the base to a fine powder to increase surface area.
    
  • Stir the mixture at room temperature for 10 minutes.

Step 2: Electrophile Addition

  • Add 1-Bromo-2-methoxyethane (1.0 equiv) dropwise to the stirring suspension.

    • Critical Control Point: Although an exotherm is unlikely at this scale, dropwise addition prevents localized high concentrations of the alkylating agent, further discouraging over-alkylation.

Step 3: Reaction

  • Heat the reaction mixture to reflux (approx. 80-82°C) .

  • Maintain reflux for 12–16 hours .

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1%

    
    ) or LC-MS.
    
    • Endpoint: Disappearance of the alkyl bromide. (Note: Cycloheptanamine will remain visible due to the excess used).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Filtration: Filter off the solid inorganic salts (

    
     and KBr) using a sintered glass funnel or Celite pad. Wash the cake with acetonitrile.[3]
    
  • Concentration: Remove the solvent (MeCN) under reduced pressure (Rotavap).

Step 5: Purification (The Separation Challenge) The residue contains the Product, trace over-alkylated byproduct, and a large excess of Cycloheptanamine.

  • Method A: Vacuum Distillation (Recommended for Scale >5g)

    • Cycloheptanamine b.p.: ~175°C (atm), ~54°C (11 mmHg).

    • Target Product b.p.: Estimated >210°C (atm).

    • Procedure: Perform fractional distillation under high vacuum. The unreacted cycloheptanamine will distill over first. Collect the higher boiling fraction as the product.

  • Method B: Column Chromatography (Small Scale)

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient of DCM -> 10% MeOH/DCM.

    • Note: Pre-treat silica with 1% Triethylamine (TEA) to prevent amine streaking.

Workflow & Logic Diagram

Workflow Start Start: Mix Amine (4.0 eq) + Base in MeCN AddElec Add Alkyl Bromide (1.0 eq) Start->AddElec Heat Reflux 80°C (16h) AddElec->Heat Check QC Check: Is Bromide consumed? Heat->Check Check->Heat No (Continue Heating) Filter Filter Salts (KBr, K2CO3) Check->Filter Yes Evap Evaporate Solvent Filter->Evap Distill High Vac Distillation (Remove excess SM) Evap->Distill Final Final Product N-(2-methoxyethyl)cycloheptanamine Distill->Final

Figure 2: Operational workflow for the synthesis and purification process.

Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical data should be obtained:

  • Proton NMR (

    
     NMR, 
    
    
    
    ):
    • Cycloheptyl-CH: Multiplet around

      
       2.6 – 2.8 ppm (proton on the ring attached to nitrogen).
      
    • Ethyl Chain (

      
      ):  Triplet around 
      
      
      
      2.7 – 2.9 ppm.
    • Ethyl Chain (

      
      ):  Triplet around 
      
      
      
      3.4 – 3.6 ppm.
    • Methoxy (

      
      ):  Singlet around 
      
      
      
      3.35 ppm.
    • Ring Protons: Series of multiplets

      
       1.2 – 1.9 ppm.
      
    • Amine Proton (

      
      ):  Broad singlet (exchangeable), position varies.
      
  • Mass Spectrometry (ESI-MS):

    • Calculated MW: 171.28 g/mol .

    • Expected

      
      : 172.3 m/z.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Alkyl bromide is sterically hindered or old.Add 0.1 eq NaI (Finkelstein catalyst). Increase temp to reflux if not already there.
Over-Alkylation (Tertiary Amine) Ratio of Amine:Bromide is too low.Increase Cycloheptanamine equivalents to 5.0 or 6.0. Add bromide more slowly.
Product Streaking on Column Interaction with acidic silica sites.Add 1% Triethylamine or

to the eluent. Use basic alumina instead of silica.
Low Yield after Distillation Product decomposition or hold-up volume.Ensure high vacuum (<1 mmHg) to lower boiling point. Use a short-path distillation head.

References

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.

    • Foundational review on N-alkylation methodologies and preventing polyalkyl
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Standard protocols for alkylation of amines and purification via distill
  • PubChem Compound Summary: Cycloheptanamine. (2023). National Center for Biotechnology Information.

    • Source for physical properties (Boiling point, pKa) used in protocol design.
  • ACS Green Chemistry Institute. (2023). "Avoiding Over-alkylation." Reagent Guides.[1]

    • Source for stoichiometric control str

Sources

Microwave-assisted synthesis of sterically hindered secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Accelerating the Synthesis of Sterically Hindered Secondary Amines via Microwave-Assisted Buchwald-Hartwig Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming Steric Challenges in Amine Synthesis

Sterically hindered secondary amines are crucial structural motifs in medicinal chemistry and materials science. Their bulky nature can enhance the metabolic stability and solubility of drug candidates, making them highly desirable components in pharmaceutical development[1]. However, the very steric bulk that confers these advantageous properties also presents a significant synthetic challenge. Traditional methods for forming carbon-nitrogen (C-N) bonds, such as nucleophilic aromatic substitution or reductive amination, are often slow and inefficient when applied to hindered substrates, leading to low yields and forcing the use of harsh reaction conditions[2][3].

The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines[4]. Yet, even this powerful reaction can be sluggish when both the amine and the aryl halide are sterically demanding. The critical reductive elimination step, where the final C-N bond is formed and the product is released from the catalyst, is often the rate-limiting step and is severely impeded by steric hindrance[5][6].

This application note details a robust and highly efficient protocol utilizing microwave-assisted heating to overcome these steric barriers. Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, dramatically accelerating reaction rates. This allows for the successful coupling of sterically encumbered substrates in minutes, as opposed to the many hours or even days required by conventional heating methods[5][7][8]. We will focus on the practical application of the Buchwald-Hartwig reaction, providing insights into parameter optimization and a detailed, reproducible protocol for researchers.

The Principle: Microwave Energy and Catalysis Synergy

The effectiveness of microwave-assisted synthesis stems from the direct interaction of microwave energy with polar molecules in the reaction mixture[9]. This interaction causes rapid molecular rotation and ionic conduction, leading to a frictionless, instantaneous, and localized superheating effect that is fundamentally different from the slow, convective heat transfer of a conventional oil bath.

For the Buchwald-Hartwig amination, this has several key advantages:

  • Overcoming Activation Energy: The high reaction temperatures are reached in seconds, providing the necessary energy to overcome the high activation barriers associated with coupling hindered substrates.

  • Accelerated Catalytic Turnover: The rate of each step in the catalytic cycle—oxidative addition, amine coordination, deprotonation, and especially the difficult reductive elimination—is significantly increased.

  • Reduced Side Reactions: The extremely short reaction times minimize the opportunity for catalyst decomposition and the formation of byproducts, such as hydrodehalogenation, which can plague slow, high-temperature reactions[4].

This synergy between the palladium catalyst system and microwave energy makes it possible to forge C-N bonds between even the most challenging substrate combinations.

Experimental Design: The Causality Behind Component Selection

The success of a microwave-assisted Buchwald-Hartwig amination hinges on the rational selection of four key components: the palladium source/ligand, the base, the solvent, and the microwave parameters. Understanding the role of each is critical for adapting the protocol to new substrates.

cluster_1 Process Control cluster_2 Desired Outcome Catalyst Catalyst Product High Yield of Hindered Amine Catalyst->Product Ligand Ligand Ligand->Catalyst Stabilizes & Activates Base Base Base->Product Facilitates Catalytic Cycle (Deprotonation) Solvent Solvent Solvent->Product Solubilizes Reagents & Absorbs MW Energy Microwave Microwave Irradiation Microwave->Product Drastically Reduces Reaction Time start Start reagents 1. Add Reagents to MW Vial start->reagents seal 2. Seal Vial & Place in Reactor reagents->seal irradiate 3. Microwave Irradiation seal->irradiate cool 4. Cool & Quench Reaction irradiate->cool extract 5. Extraction & Workup cool->extract purify 6. Purify Product (Chromatography) extract->purify analyze 7. Analyze Product (NMR, MS) purify->analyze end End analyze->end

Caption: Experimental workflow for microwave-assisted synthesis.

Materials:

  • Aryl Bromide (e.g., 2-bromo-1,3,5-tri-iso-propylbenzene): 1.0 mmol

  • Secondary Amine (e.g., di-tert-butylamine): 1.2 mmol (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G2): 0.02 mmol (2 mol%)

  • Sodium tert-butoxide (NaOtBu): 1.4 mmol (1.4 equiv)

  • Anhydrous Toluene: 3-5 mL

  • Microwave vial (10 mL capacity) with a magnetic stir bar

  • Microwave Reactor

Procedure:

  • Reagent Preparation: In a nitrogen-filled glovebox (or using Schlenk techniques), add the aryl bromide (1.0 mmol), the palladium pre-catalyst (0.02 mmol), and the sodium tert-butoxide (1.4 mmol) to a 10 mL microwave vial containing a magnetic stir bar.

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand. Adding the solids first is generally easier.

  • Solvent and Amine Addition: Add anhydrous toluene (3-5 mL) followed by the secondary amine (1.2 mmol) via syringe.

    • Rationale: Using anhydrous solvent is critical to avoid quenching the base and poisoning the catalyst. The amine is often added last.

  • Sealing the Vessel: Immediately seal the vial with a microwave-safe cap. Ensure the crimp is secure to contain the pressure that will develop.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 130 °C

    • Ramp time: 2 minutes

    • Hold time: 20 minutes

    • Power: 200 W (or dynamic power control to maintain temperature)

    • Stirring: High

    • Rationale: A rapid ramp to a high holding temperature ensures the reaction overcomes the activation energy quickly. The hold time is significantly shorter than conventional methods.[5][8]

  • Cooling and Workup: After irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the reactor's compressed air cooling system before venting and opening.

    • Rationale:Never attempt to open a hot, pressurized vial. This is a critical safety step.

  • Quenching and Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and quench by slowly adding water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure sterically hindered secondary amine.

Data Presentation: Substrate Scope & Performance

Microwave-assisted Buchwald-Hartwig amination is compatible with a wide range of sterically demanding substrates, consistently delivering higher yields in shorter times compared to conventional heating.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (min)Yield (%)Ref.
1,4-DibromobenzenePhenoxazinePd₂(dba)₃ / XPhosNaOtBuToluene13010-2089[5]
1,4-DibromobenzeneCarbazolePd₂(dba)₃ / XPhosNaOtBuToluene1503086[5]
2-ChlorotolueneN-Methylaniline(PNP)PdCl₂NaOtBuToluene1201595[7]
2-BromotolueneAniline(PNP)PdCl₂NaOtBuToluene1201598[7]
2-ChloroquinolineMorpholine-K₂CO₃DMF1203080[10]

This table is a representative summary. Yields are isolated yields as reported in the cited literature.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient temperature/time.3. Wet reagents/solvent.4. Inappropriate base or ligand.1. Use fresh catalyst/ligand; ensure inert atmosphere.2. Increase temperature (e.g., to 150 °C) or time (e.g., to 45 min).3. Use freshly dried, anhydrous solvent and reagents.4. Screen alternative bulky ligands (e.g., RuPhos) or a stronger base.
Hydrodehalogenation Catalyst decomposition or presence of a hydrogen source (e.g., water).Ensure strictly anhydrous conditions. A different ligand/catalyst system may be more stable.
Low Yield after Workup Product is basic and may be retained in an acidic aqueous phase or on silica gel.Neutralize the reaction mixture carefully before extraction. Consider adding a small amount of triethylamine to the chromatography eluent to prevent streaking.
Reaction Stalls Catalyst inhibition, often by halide ions (iodides are particularly problematic).[6]For aryl iodides, using a different ligand system or higher catalyst loading may be necessary. Switching to the corresponding aryl bromide or triflate is often a better solution.

Conclusion

Microwave-assisted synthesis provides a powerful, reliable, and rapid method for constructing sterically hindered C-N bonds via the Buchwald-Hartwig amination. By dramatically reducing reaction times from many hours to mere minutes, this technique not only accelerates discovery and development workflows but also often improves yields and reduces the formation of byproducts.[8] The key to success lies in the rational selection of a bulky phosphine ligand, a strong non-nucleophilic base, and an appropriate high-boiling solvent, combined with precise microwave temperature control. This application note provides a robust starting protocol that can be adapted to a wide variety of challenging substrates, enabling the efficient synthesis of valuable sterically hindered amines.

References

  • Liew, J. J., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. [Link]

  • Mphahlele, M. J., et al. (2021). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules, 26(15), 4436. [Link]

  • Gogoi, P., et al. (2014). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 43(3), 1355-1361. [Link]

  • Liew, J. J., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed, 39741864. [Link]

  • Wang, Y., et al. (2024). Research Progress in Synthesis of Sterically Hindered Amine and its Application in Desulfurization. Petroleum Processing and Petrochemicals. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Arisawa, M., et al. (2021). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. RSC Advances, 11(48), 30335-30342. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Sharma, R., et al. (2021). Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. ACS Omega, 6(39), 25487–25498. [Link]

  • Ismaili, M., et al. (2022). High Throughput Experimentation as a Tool to Guide the Microwave Assisted Catalytic Amidation of Aryl Amines with Aryl Acids. Chemistry – A European Journal. [Link]

  • Wang, Z., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(9), 15729–15741. [Link]

  • CEM Corporation. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. [Link]

  • ResearchGate. (2019). Effect of base and solvent on the microwave-assisted synthesis of sulfide 7b. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Removal of Unreacted Cycloheptanone from Amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for High-Boiling Cyclic Ketones Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 1.0

The Challenge: Why Cycloheptanone Persists

In amine synthesis (particularly reductive amination), excess ketone is often used to drive the reaction to completion. While volatile ketones (e.g., acetone) are easily removed via rotary evaporation, cycloheptanone presents a specific physicochemical challenge:

  • High Boiling Point: ~179–181°C. It cannot be removed by standard vacuum concentration without exposing the product to thermal degradation.

  • Lipophilicity: Its 7-carbon ring makes it highly soluble in organic solvents (DCM, EtOAc, Ether), making it difficult to wash away with simple water extractions.

  • Structural Mobility: The flexibility of the 7-membered ring can sometimes retard nucleophilic attack compared to rigid 6-membered rings, requiring modified reaction times for scavenging.

This guide details three chemically distinct workflows to sequester and remove cycloheptanone, prioritized by scale and product sensitivity.

Decision Matrix: Selecting Your Protocol

Before initiating a workup, determine the best method based on your product's basicity and your reaction scale.

purification_decision start Start: Reaction Mixture (Contains Product + Cycloheptanone) q1 Is the Product a Basic Amine (pKa > 8)? start->q1 q2 Is the Product Acid Sensitive? q1->q2 No (Neutral/Amide) q3 Scale of Reaction? q1->q3 Yes method_BS Method B: Bisulfite Adduct (Standard) q2->method_BS No (Alternative) method_SR Method C: Scavenger Resin (High Value/Small Scale) q2->method_SR Yes method_GR Method D: Girard's Reagent T (Water Soluble Derivatization) q2->method_GR No method_AB Method A: Acid-Base Extraction (Lowest Cost) q3->method_AB > 5 grams q3->method_BS 100 mg - 5 g q3->method_SR < 100 mg (High Throughput)

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on product properties and scale.

Method A: Acid-Base Extraction (The "Swing" Method)

Best for: Basic amine products that are stable to mineral acids. Mechanism: Exploits the pH-dependent solubility switch of the amine product, leaving the non-ionizable cycloheptanone in the organic layer.

Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Diethyl Ether or MTBE).

    • Note: Avoid DCM if possible, as emulsions are more common with chlorinated solvents during pH swings.

  • Acidification: Extract the organic layer with 1M HCl (3 x volumes).

    • Chemistry: The amine product (

      
      ) becomes the water-soluble hydrochloride salt (
      
      
      
      ). Cycloheptanone remains neutral and stays in the organic layer.
  • Separation:

    • Organic Layer: Contains cycloheptanone.[1][2] Discard (or check by TLC to ensure no product entrapment).

    • Aqueous Layer: Contains product salt.[3][4]

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free-base amine precipitates or oils out.

  • Re-extraction: Extract the aqueous layer with fresh organic solvent (DCM or EtOAc).

  • Finish: Dry combined organics over

    
    , filter, and concentrate.
    

Method B: Sodium Bisulfite Adduct (The "Chemical Trap")

Best for: Non-basic products, acid-sensitive amines, or when acid-base extraction fails due to amphoteric properties. Mechanism: Bisulfite (


) acts as a nucleophile, attacking the ketone carbonyl to form a water-soluble 

-hydroxy sulfonate salt (adduct).
Workflow Diagram

bisulfite_workflow step1 Crude Mixture (Organic Solvent) step2 Add Saturated NaHSO3 (aq) step1->step2 step3 Vigorous Stirring (2-4 Hours) step2->step3 Adduct Formation step4 Phase Separation step3->step4 org_layer Organic Layer (Purified Product) step4->org_layer aq_layer Aqueous Layer (Cycloheptanone-Bisulfite Adduct) step4->aq_layer

Figure 2: The bisulfite sequestration workflow. Success depends heavily on the vigor and duration of Step 3.

Detailed Protocol
  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Reaction: Add the bisulfite solution to your organic phase containing the crude mixture.

    • Ratio: Use at least 3-5 equivalents of bisulfite relative to the estimated excess cycloheptanone.

  • Agitation (Critical): Stir vigorously for 2–4 hours .

    • Why? Cycloheptanone is lipophilic and sterically floppier than cyclohexanone. The reaction occurs at the phase interface. Without vigorous mixing, the adduct formation is slow.

    • Tip: Add a small amount of Methanol (5-10%) to the mixture to increase the solubility of the ketone in the aqueous phase, accelerating the reaction.

  • Separation: Transfer to a separatory funnel.

    • Troubleshooting: If a solid precipitate (the adduct) forms at the interface, filter the entire mixture through a sintered glass funnel or Celite pad before separating layers.

  • Wash: Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Method C: Solid-Supported Scavengers (High Throughput)

Best for: Late-stage drug candidates, small-scale parallel synthesis, or when high purity is required without aqueous workup. Mechanism: A polymer resin functionalized with a hydrazide linker covalently binds the ketone. The resin is then removed by simple filtration.

Recommended Reagents
  • Tosyl Hydrazide Resin

  • Sulfonyl Hydrazide Resin

Protocol
  • Stoichiometry: Calculate the excess cycloheptanone. Add 3–5 equivalents of resin (based on the resin's loading capacity, typically 1.5–3.0 mmol/g).

  • Solvent: Ensure the reaction solvent is compatible (DCM, THF, and MeOH are standard; avoid acetone).

  • Incubation: Add resin to the reaction vial. Shake or stir gently (do not magnetic stir, as this grinds the resin) for 4–16 hours.

    • Catalysis: Adding a catalytic amount of Acetic Acid (1%) accelerates hydrazone formation.

  • Filtration: Filter the mixture through a frit or cotton plug.

  • Result: The filtrate contains the product; the cycloheptanone remains bound to the solid beads.

Comparative Analysis of Methods

FeatureMethod A: Acid-BaseMethod B: BisulfiteMethod C: Scavenger Resin
Selectivity High (for basic amines)High (for ketones/aldehydes)Very High (Chemoselective)
Cost LowLowHigh
Throughput Low (Labor intensive)MediumHigh (Simple filtration)
Scale Gram to KilogramGram to KilogramMilligram to Gram
Limitation Fails for neutral/amide productsCan form emulsionsExpensive reagents

Troubleshooting & FAQs

Q: I tried the bisulfite wash, but the cycloheptanone is still there by NMR. Why? A: This is usually due to kinetics. Cycloheptanone is less water-soluble than lighter ketones.

  • Fix 1: Increase stir time to overnight.

  • Fix 2: Add methanol or ethanol to the biphasic mixture to act as a phase transfer co-solvent.

  • Fix 3: Ensure your bisulfite solution is fresh;

    
     oxidizes to sulfate over time, which is non-reactive.
    

Q: A thick emulsion formed during the bisulfite extraction. How do I break it? A: Bisulfite adducts act like surfactants.

  • Fix: Filter the emulsion through a pad of Celite. The solid adduct often clogs the interface; removing it mechanically usually breaks the emulsion. Alternatively, add solid NaCl to saturate the aqueous layer.

Q: Can I use Girard's Reagent T? A: Yes. Girard's Reagent T (trimethylacetohydrazide ammonium chloride) reacts with the ketone to form a water-soluble hydrazone.

  • Protocol: Reflux the crude mixture with Girard’s Reagent T in Ethanol/Acetic acid (10:1) for 1 hour. Pour into water. The ketone-Girard adduct stays in the water; extract your product with ether/DCM. This is excellent for non-basic products but requires a reflux step.

Q: My product is an amide, not an amine. Which method do I use? A: Do not use Method A (Acid-Base). Use Method B (Bisulfite) or Method C (Resin). If the amide is acid-sensitive, use the Resin method with neutral conditions.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for bisulfite purification protocols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational text for acid-base extraction logic).

  • Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Authoritative source on resin scavenging).

  • Lázny, R., et al. (2005).[5] Strategy for the synthesis of polymeric supports with hydrazone linkers for solid-phase alkylation of ketones and aldehydes. Journal of Combinatorial Chemistry. (Details on hydrazone formation kinetics).

  • PubChem Database. (2024). Cycloheptanone Compound Summary. National Center for Biotechnology Information. (Source for physical properties).[1][6][7]

Sources

Separation of primary and secondary cycloheptyl amines by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cycloheptyl Amine Separation

Topic: Separation of Primary (Cycloheptylamine) and Secondary (N-Methylcycloheptylamine) Amines Audience: Analytical Chemists, Process Development Scientists Status: Active | Updated: 2024-05-20[1]

Welcome to the Separation Science Support Hub

You are likely here because you are facing one of two problems:

  • Detection Failure: You cannot see your amines on a standard UV detector.[1]

  • Peak Tailing: Your amines are eluting as broad, asymmetric peaks due to silanol interactions.[1]

Cycloheptyl amines present a classic chromatographic challenge: they are aliphatic (UV-inactive), strongly basic (pKa ~10.7), and structurally similar . This guide provides self-validating protocols to resolve primary from secondary amines using Liquid Chromatography (LC).

Module 1: Method Selection Strategy

Before mixing buffers, determine your detection capabilities.[1] Aliphatic amines possess no chromophores; therefore, standard UV detection at 254 nm is impossible without chemical modification.

MethodSelection Start Select Detection Mode Detector What detector is available? Start->Detector MS_CAD MS / CAD / ELSD Detector->MS_CAD Universal UV Standard UV / DAD Detector->UV Optical Only Direct Path A: Direct Analysis (High pH RPLC) MS_CAD->Direct Simplest Workflow Deriv Path B: Derivatization (FMOC or Benzoyl Chloride) UV->Deriv Required for Visibility

Figure 1: Decision tree for selecting the appropriate experimental workflow based on available instrumentation.

Module 2: Path A - Direct Analysis (LC-MS/CAD/ELSD)[1]

Context: If you have a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD), you can skip derivatization. The challenge here is peak shape and retention .

The Science: At neutral pH (7.0), cycloheptyl amines are protonated (


). Positively charged amines interact ionically with residual silanols (

) on the silica column, causing severe tailing.[1]
  • Solution: Use High pH (pH > 11) .[1]

  • Mechanism: At pH 11, the amines are deprotonated (neutral). Hydrophobic retention dominates, silanol ionization is suppressed, and peak shape improves dramatically.

Protocol: High pH Reversed-Phase Separation
ParameterSpecificationRationale
Column Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini)Critical: Standard silica dissolves at pH > 8.[1] Hybrid columns survive pH 12.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (adj.[1] pH 10.5 with NH₄OH)High pH ensures amines are neutral species.[1]
Mobile Phase B Acetonitrile (100%)Stronger elution solvent for lipophilic cycloheptyl rings.[1]
Gradient 5% B to 60% B over 10 minsCycloheptyl rings are greasy; they retain well on C18.[1]
Temp 40°CImproves mass transfer and peak symmetry.[1]
Detection ESI(+) MS or CADMonitor [M+H]+: 114.1 (Primary) vs 128.1 (Secondary).[1]

Self-Validating Check (System Suitability):

  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , your pH is likely too low or the column has lost its end-capping.[1]
  • Elution Order: Primary (Cycloheptylamine) elutes before Secondary (N-methyl) due to the added hydrophobicity of the methyl group.

Module 3: Path B - Derivatization (LC-UV)

Context: If you only have UV detection, you must attach a chromophore. The Fix: Use FMOC-Cl (9-Fluorenylmethyl chloroformate).[1][2] It reacts with both primary and secondary amines, creating stable, highly UV-absorbent derivatives.

Protocol: Pre-Column Derivatization with FMOC
  • Reagent Prep: Dissolve 5 mg FMOC-Cl in 1 mL Acetonitrile.

  • Buffer Prep: 0.2 M Borate Buffer (pH 8.5).

  • Reaction:

    • Mix 100 µL Sample (Amine) + 100 µL Borate Buffer.[1]

    • Add 100 µL FMOC Reagent.[1]

    • Vortex and wait 2 minutes (Reaction is instant).

    • Quench: Add 10 µL Adamantanamine (optional) or dilute with mobile phase to stop reaction.

  • Analyze: Inject onto LC-UV.

Chromatographic Conditions (FMOC Derivatives)
ParameterSpecification
Column Standard C18 (e.g., Agilent Zorbax Eclipse Plus)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Detection UV at 265 nm (FMOC max)
Separation The FMOC group adds significant hydrophobicity. The N-methyl derivative (secondary) will elute after the primary derivative.

Module 4: Troubleshooting & FAQs

Q1: I am seeing "Ghost Peaks" or split peaks. What is happening?

Diagnosis: This often occurs in High pH methods if the sample diluent is too acidic. The Mechanism: If you dissolve your sample in 0.1% Formic Acid but inject into a pH 10 mobile phase, the "plug" of acid disrupts the pH equilibrium at the head of the column. Some amine molecules are protonated (fast), some neutral (slow). The Fix: Dissolve your sample in 50:50 Water:MeOH with no acid , or in the starting mobile phase (Ammonium Bicarbonate).

Q2: I cannot resolve the Primary from the Secondary amine.

Diagnosis: Lack of selectivity. The Fix:

  • Switch to Methanol: Change Mobile Phase B from ACN to MeOH. Methanol provides different solvation selectivity for the N-methyl group compared to the free amine.

  • Use a Phenyl-Hexyl Column: The pi-pi interactions with the derivatized aromatic rings (if using FMOC) often provide better separation than C18.[1]

Q3: My peaks are tailing severely (Tailing Factor > 2.0).

Diagnosis: Silanol activity. The Fix:

  • If using Low pH (Path A): You must add an ion-pairing agent.[1] Add 0.1% TFA (Trifluoroacetic acid) or 5 mM HFBA (Heptafluorobutyric acid).[1] The fluorinated acid pairs with the amine, masking the charge.

  • If using High pH: Your column may be dead (silica dissolution).[1] Ensure you are using a "Hybrid" particle (e.g., BEH, Gemini-NX).

Troubleshooting Problem Problem: Poor Peak Shape CheckPH Check Mobile Phase pH Problem->CheckPH LowPH pH < 3.0 CheckPH->LowPH HighPH pH > 10.0 CheckPH->HighPH ActionLow Add Ion Pair Reagent (0.1% TFA or PFPA) LowPH->ActionLow ActionHigh Verify Column Type (Must be Hybrid/Polymer) HighPH->ActionHigh

Figure 2: Troubleshooting logic for peak tailing issues in amine chromatography.

References

  • PubChem. (2024).[1] Cycloheptanamine (Compound Summary).[1][3][4] National Library of Medicine.[1] [Link]

  • McCalley, D. V. (2010).[1] Analysis of basic solutes by liquid chromatography.[1][5][6] Journal of Chromatography A. (Authoritative source on silanol interactions and high pH stability).[1]

  • Phenomenex. (2017).[1] C18: Most Popular RP Stationary Phase.[1] (Explains hydrophobic retention mechanisms for amines). [Link]

  • Waters Corporation. Effect of pH on Retention of Bases.[1] (Technical Note on Hybrid Particle Technology). [Link][1]

Sources

Technical Support Center: Reductive Amination of Ketones with 2-Methoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimization of Stoichiometry & Reaction Conditions Reference ID: RA-2MEA-OPT-01

Core Directive: The Stoichiometry Matrix

In drug discovery, the "standard" 1:1 stoichiometry is rarely the optimal route for reductive amination, particularly with functionalized amines like 2-methoxyethylamine (2-MEA) . The ether tail of 2-MEA introduces polarity and potential chelating effects that distinguish it from simple alkyl amines.

Your choice of stoichiometry must be dictated by the Limiting Reagent Value and the Steric Profile of the ketone.

Decision Tree: Stoichiometry & Reagent Selection

Use the following logic flow to determine your starting equivalents.

StoichiometryLogic Start Start: Define Substrate Constraints ValueCheck Which reagent is more valuable? Start->ValueCheck KetoneValuable Ketone is Valuable/Scance ValueCheck->KetoneValuable Ketone $$$ AmineValuable Amine is Valuable/Scarce ValueCheck->AmineValuable Amine $$$ ConditionA Condition A: Excess Amine (Force Equilibrium) KetoneValuable->ConditionA ConditionB Condition B: Excess Ketone (Maximize Amine Conversion) AmineValuable->ConditionB StericCheck Is Ketone Sterically Hindered? ConditionA->StericCheck StandardSTAB Protocol: Standard STAB (1.2 eq Amine, 1.4 eq STAB) StericCheck->StandardSTAB No (Cyclohexanone-like) TiMediated Protocol: Ti(OiPr)4 Mediated (Dehydrating Conditions) StericCheck->TiMediated Yes (Aryl/Tertiary)

Figure 1: Decision matrix for selecting stoichiometry and protocol based on substrate value and steric hindrance.

Technical Deep Dive: The 2-MEA Specifics

2-Methoxyethylamine presents a unique challenge: the methoxy group .

  • Chelation: The oxygen at the

    
    -position can form a 5-membered chelate with Lewis acids (like Boron or Titanium). This can stabilize intermediates but also retard reduction if the hydride source is sterically crowded.
    
  • Solubility: The product will be significantly more polar than a standard alkyl amine product. Standard aqueous workups often result in low recovery due to water solubility.

Stoichiometry Reference Table
ComponentStandard Protocol (STAB)Difficult/Hindered (Ti-Mediated)Role & Rationale
Ketone 1.0 equiv1.0 equivLimiting reagent (typically).
2-MEA 1.2 – 1.5 equiv 1.5 – 2.0 equiv Excess required to push equilibrium. Higher excess in Ti-mediated to overcome chelation.
Acid Catalyst AcOH (1.0 equiv)NoneAcOH activates imine formation. Avoid in Ti-mediated (Ti is the acid).
Reductant NaBH(OAc)₃ (1.5 equiv)NaBH₄ (1.5 equiv)STAB is milder/selective. NaBH₄ is used after imine formation in Ti-protocol.[1][2]
Dehydrant None / Mol. SievesTi(OiPr)₄ (1.5 – 2.0 equiv)Ti(OiPr)₄ acts as both Lewis Acid and water scavenger.

Troubleshooting & FAQs

Q1: The reaction stalls at ~60% conversion. Adding more STAB doesn't help. Why?

Diagnosis: Equilibrium Limitation (Water Poisoning). The Science: Reductive amination is an equilibrium process:


.
STAB (Sodium Triacetoxyborohydride) reduces the Imine, not the ketone. If water accumulates, it hydrolyzes the imine back to the ketone. Adding more STAB just quenches the reagent with the water present.
Solution: 
  • Switch to the Titanium Protocol (See Section 4). Ti(OiPr)₄ chemically consumes the water produced, driving the equilibrium to 100% imine before reduction.

  • Sieve Method: Add activated 4Å Molecular Sieves to the STAB reaction.

Q2: My workup is a "gummy" mess and yield is low. Where is my product?

Diagnosis: Titanium Emulsion or Water Solubility. The Science:

  • Titanium: If using Ti(OiPr)₄, simple water addition creates sticky Titanium oxides/hydroxides that trap product.

  • 2-MEA Polarity: The methoxy tail makes the secondary amine product partially water-soluble, especially at neutral pH. Solution (The "Fieser" Modification):

  • Quench: Dilute with ether/EtOAc. Add water slowly.

  • Break Emulsion: Add 1M NaOH (or Rochelle's Salt solution) and stir vigorously until two clear layers form (can take 1-2 hours).

  • Extraction: Do NOT use straight Hexanes. Use DCM or EtOAc to extract the polar amine.

  • Salting Out: Saturate the aqueous layer with NaCl before final extraction.

Q3: I see a side product with M+2 mass. What is it?

Diagnosis: Direct reduction of the ketone to an alcohol. The Science: This occurs if the imine formation is slow and the reducing agent is too active (or added too early). Solution:

  • Stepwise Addition: Allow the Ketone + 2-MEA + AcOH to stir for 1-2 hours before adding STAB. This ensures the imine is pre-formed.

Experimental Protocols

Protocol A: The "Gold Standard" Titanium-Mediated Method

Recommended for valuable ketones, hindered substrates, or when STAB fails.

Mechanism of Action: Ti(OiPr)₄ coordinates the ketone and amine, acting as a Lewis acid to facilitate attack.[1][3] Crucially, it reacts with the liberated water to form stable titanates, rendering the dehydration irreversible.

TiMechanism Reactants Ketone + 2-MEA Complex Ti-Complex (Activation) Reactants->Complex + Ti(OiPr)4 Imine Imine Species (Water Trapped by Ti) Complex->Imine - iPrOH Product Secondary Amine Imine->Product + NaBH4 (Reduction)

Figure 2: Titanium-mediated pathway ensuring irreversible imine formation.

Step-by-Step:

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Mix: Add Ketone (1.0 equiv) and 2-Methoxyethylamine (1.5 equiv) in neat Ti(OiPr)₄ (1.5 – 2.0 equiv) .

    • Note: If the mixture is too viscous, add a minimal amount of dry THF.

  • Stir: Stir at room temperature for 6–12 hours. (Monitor by IR for disappearance of C=O stretch).

  • Dilute: Dilute the viscous mixture with absolute Ethanol or dry THF.

  • Reduce: Cool to 0°C. Add NaBH₄ (1.5 equiv) carefully (gas evolution).

  • Workup (Critical):

    • Add 1N NaOH to quench.

    • Filter the resulting white precipitate through Celite.

    • Wash the Celite pad with EtOAc.

    • Concentrate filtrate and purify.

Protocol B: Standard STAB Method (High Throughput)

Recommended for unhindered, stable ketones.

  • Dissolve Ketone (1.0 equiv) and 2-MEA (1.2 equiv) in DCE (1,2-Dichloroethane) or THF.

  • Add Acetic Acid (1.0 equiv) . Stir 30 mins.

  • Add NaBH(OAc)₃ (1.4 equiv) in one portion.

  • Stir 16h at Room Temp.

  • Quench with Sat. NaHCO₃. Extract with DCM.

References & Grounding

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[7]

    • Significance: Establishes STAB as the superior reagent for chemoselective reductive amination and defines the "Direct" vs "Indirect" stoichiometry.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]

    • Significance: The foundational text for using Titanium isopropoxide to drive equilibrium in difficult reductive aminations.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A Facile Preparation of N-Methyl Secondary Amines."[3][9][10] Journal of the Chemical Society, Perkin Transactions 1, 1998.

    • Significance: Validates the Ti-mediated protocol specifically for secondary amine synthesis from ketones.

Sources

Validation & Comparative

Comparative Guide: IR Spectral Profiling of Cycloheptyl Secondary Amines (Azepanes)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Topic: IR Spectroscopy of Secondary Amine N-H Stretches in Cycloheptyl Systems

Executive Summary

In drug development, seven-membered nitrogen heterocycles (azepanes) are increasingly privileged scaffolds, offering unique pharmacokinetic profiles compared to their six-membered (piperidine) or acyclic analogs. However, characterizing the secondary amine (


) N-H stretch in these systems presents a distinct analytical challenge.

Unlike the rigid chair conformation of piperidines, cycloheptyl rings exist in a dynamic equilibrium of twist-chair and twist-boat conformers. This "floppiness" directly impacts the infrared (IR) spectral signature, often resulting in broader, less defined N-H stretching bands that can be easily obscured by moisture or mistaken for hydroxyl groups.

This guide provides a technical comparison of the IR spectral characteristics of cycloheptyl amines against standard alternatives, offering validated protocols to ensure data integrity.

Technical Comparison: Azepanes vs. Structural Alternatives

The following analysis compares the spectral "fingerprint" of the cycloheptyl N-H stretch against its primary structural analogs: the rigid cyclohexyl system (Piperidine) and the acyclic system (Diethylamine).

Spectral Performance Matrix
FeatureCycloheptyl (Azepane) Cyclohexyl (Piperidine) Acyclic (Diethylamine)
N-H Stretch (

)
3320 – 3360 cm⁻¹ 3330 – 3350 cm⁻¹3280 – 3300 cm⁻¹
Band Morphology Broad / Diffuse Sharp / DistinctMedium / Defined
Conformational State Dynamic (Twist-Chair/Boat)Rigid (Chair)Free Rotation
H-Bond Sensitivity High (Facile intermolecular bonding)Moderate (Steric hindrance in chair)High (Accessible lone pair)
Ring Strain Effect Low Strain (Floppy)Zero Strain (Ideal)N/A
The "Floppiness" Factor: Why Azepanes Differ

The critical differentiator for azepanes is conformational heterogeneity .

  • Piperidines exist predominantly (>99%) in a rigid chair conformation. This singular environment for the N-H bond leads to a sharper, more defined absorption band.

  • Azepanes rapidly interconvert between twist-chair and twist-boat forms. The N-H bond experiences a distribution of slightly different electronic environments and force constants. In the IR spectrum, this results in inhomogeneous broadening —the observed band is actually a superposition of multiple overlapping conformer bands.

Key Insight: Do not expect the sharp, textbook "spike" of a secondary amine when analyzing azepanes. Expect a broader, lower-intensity envelope that can be easily masked by background noise or water vapor.

Methodological Comparison: ATR vs. Transmission

Selecting the correct sampling mode is decisive for detecting the weak


 amine signal.
Attenuated Total Reflectance (ATR)
  • Pros: Zero sample prep; ideal for screening viscous azepane oils.

  • Cons: Penetration Depth Bias. ATR penetration depth (

    
    ) is wavelength-dependent (
    
    
    
    ). The high-wavenumber N-H region (3300 cm⁻¹) has a shallow penetration depth, significantly reducing the intensity of the already weak N-H signal relative to the fingerprint region.
  • Verdict: Use for rapid ID, but risk missing the N-H band in dilute samples.

Transmission (Liquid Cell / KBr)
  • Pros: Higher sensitivity in the high-frequency region. Path length is constant across the spectrum, preserving the relative intensity of the N-H band.

  • Cons: Requires dry solvents/matrices to prevent moisture interference.

  • Verdict: The Gold Standard for quantitative assessment of H-bonding or confirmation of the secondary amine moiety in azepanes.

Experimental Protocol: Self-Validating N-H Detection

This protocol is designed to distinguish the broad azepane N-H stretch from the ubiquitous O-H stretch of water, a common false positive.

Reagents & Equipment
  • Sample: Azepane derivative (Liquid or Solid).

  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (DCM), dried over molecular sieves (3Å).
    
  • Instrument: FT-IR Spectrometer (Resolution: 4 cm⁻¹).

Step-by-Step Workflow
  • Desiccation (Critical):

    • Dissolve the amine in dry solvent.

    • Add activated 3Å molecular sieves and let stand for 15 minutes. Rationale: Removes trace water which absorbs broadly at 3400 cm⁻¹, obscuring the N-H stretch.

  • Acquisition (Dilution Series):

    • Run 1 (Concentrated): Record spectrum of the neat oil or concentrated solution. Look for a broad H-bonded band (~3300 cm⁻¹).[1][2]

    • Run 2 (Dilute): Dilute to ~0.01 M. Record spectrum.

    • Validation: The broad H-bonded band should diminish, and a sharper "free" N-H band should emerge at a higher wavenumber (~3340-3360 cm⁻¹).

  • Deuterium Exchange (The "Kill Switch" Test):

    • Add 1 drop of

      
       to the sample solution and shake.
      
    • Re-run the spectrum.[3]

    • Result: The N-H band (3300 cm⁻¹) should disappear/shift to ~2450 cm⁻¹ (N-D stretch). If the band remains unchanged, it is likely a C-H overtone or non-exchangeable moiety.

Visualizations

Logic Flow: Distinguishing N-H from O-H and C-H

This diagram illustrates the decision-making process for assigning the N-H band in a "floppy" cycloheptyl system.

NH_Identification Start Unknown Band @ 3300-3400 cm⁻¹ CheckShape Analyze Band Shape Start->CheckShape Sharp Sharp/Spike CheckShape->Sharp Possible Rigid Amine Broad Broad/Diffuse CheckShape->Broad Possible Azepane or OH CheckD2O D₂O Exchange Test Sharp->CheckD2O Broad->CheckD2O Disappears Band Disappears/Shifts CheckD2O->Disappears Persists Band Persists CheckD2O->Persists ResultNH Confirmed N-H Stretch (Azepane/Amine) Disappears->ResultNH If shape was Broad -> Azepane ResultOH Likely O-H Stretch (Water/Alcohol) Disappears->ResultOH If Intensity > N-H typical ResultCH C-H Overtone/Other Persists->ResultCH

Caption: Decision logic for validating secondary amine N-H stretches against common interferences.

Conformational Impact on Bandwidth

This diagram visualizes why azepanes produce broader bands than piperidines.

RingFlexibility Piperidine Piperidine (6-Mem) Rigid Chair BandP Single Sharp Band ~3340 cm⁻¹ Piperidine->BandP Single Environment Azepane Azepane (7-Mem) Dynamic Equilibrium Conf1 Conformer A (Twist-Chair) Azepane->Conf1 Conf2 Conformer B (Twist-Boat) Azepane->Conf2 BandA Broad Envelope (Superposition) Conf1->BandA Conf2->BandA

Caption: The dynamic equilibrium of azepanes leads to spectral broadening compared to rigid piperidines.

References

  • Michigan State University (MSU). Infrared Spectroscopy of Amines. (Accessed 2024).[4] [Link]

  • Specac. FTIR: Transmission vs ATR Spectroscopy. (Accessed 2024).[4] [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines. (Accessed 2024).[4] [Link]

  • National Institutes of Health (NIH) / PubChem. Piperidine IR Spectrum Data. (Accessed 2024).[4] [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. (Accessed 2024).[4] [Link]

Sources

Comparative GC-MS Profiling of N-Substituted Cycloheptanamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Retention Time & Fragmentation Data for N-Substituted Cycloheptanamines Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

N-substituted cycloheptanamines represent a niche but increasingly critical class of compounds in pharmaceutical synthesis (as intermediates for 7-membered heterocycles) and forensic toxicology (as structural isomers of controlled cyclohexyl- and phenethylamine-based designer drugs).

The primary analytical challenge lies in their differentiation from thermodynamic isomers—specifically N-alkyl-cyclohexanemethylamines and phenyl-substituted amines . This guide provides a technical comparison of GC-MS performance using standard versus derivatized protocols, establishing a self-validating workflow for unambiguous identification.

Experimental Protocol: The "Self-Validating" Workflow

Expert Insight: Relying solely on underivatized retention times (RT) for secondary amines is prone to error due to peak tailing and adsorption on active sites. The following protocol utilizes Perfluoroacylation to enhance volatility, improve peak shape, and provide diagnostic mass fragments.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of the amine (e.g., N-ethylcycloheptanamine) in 1 mL Methanol.

  • Derivatization (PFPA/TFA):

    • Evaporate 50 µL of stock under nitrogen.

    • Add 50 µL Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA) .

    • Add 25 µL Ethyl Acetate.

    • Incubate: 60°C for 20 minutes (Critical for complete N-acylation).

    • Dry: Evaporate to dryness under nitrogen stream.

    • Reconstitute: 100 µL Ethyl Acetate for injection.

GC-MS Instrument Conditions
  • Column: HP-5MS UI or DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • MS Source: 230°C, EI mode (70 eV).

Comparative Performance Data

The following data contrasts the retention behavior and mass spectral quality of N-substituted cycloheptanamines against their closest cyclohexyl isomers.

Table 1: Retention Indices (RI) & Fragmentation Comparison

Note: RI values are calculated relative to n-alkanes (C8-C20) on an HP-5MS column. Values are derived from homologous series extrapolation and validated against experimental datasets [1, 2].

Compound ClassSubstituent (R)DerivativeEst.[1][2][3] RI (HP-5MS)Base Peak (m/z)Diagnostic Ions (m/z)Performance Rating
Cycloheptanamine N-MethylNone9857044, 55, 97⭐⭐ (Tailing)
Cycloheptanamine N-MethylTFA 115011069, 97, 154⭐⭐⭐⭐ (Sharp)
Cycloheptanamine N-EthylNone10658455, 97, 141⭐⭐
Cycloheptanamine N-EthylPFPA 1290190119, 162, 97⭐⭐⭐⭐⭐ (Definitive)
Isomer ControlN-PropylcyclohexylPFPA127519083, 119, 162Reference

Key Finding: The PFPA derivative offers the highest resolution between the 7-membered cycloheptyl ring and the 6-membered cyclohexyl isomers. The mass shift of the molecular ion and the specific ring fragmentation (m/z 97 for cycloheptyl vs m/z 83 for cyclohexyl) provides the "Trustworthiness" required for legal defensibility.

Mechanistic Visualization

To understand the separation logic, we must visualize the derivatization and fragmentation pathways.

Derivatization Workflow

This diagram illustrates the conversion of the polar amine to the volatile perfluoroamide, preventing column adsorption.

Derivatization Amine N-Substituted Cycloheptanamine (Polar, Tailing Peak) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent PFPA (Reagent) Reagent->Intermediate Product N-Pentafluoropropionyl Derivative (Non-Polar, Sharp Peak) Intermediate->Product Elimination Byproduct Pentafluoropropionic Acid Intermediate->Byproduct

Caption: Reaction pathway for the conversion of secondary amines to PFPA derivatives, eliminating hydrogen bonding sites.

Mass Spectral Fragmentation Pathway

The distinction between a 7-membered and 6-membered ring relies on specific ring cleavage events.

Fragmentation M_Ion Molecular Ion [M]+• Alpha_Cleavage α-Cleavage (Iminium Ion) M_Ion->Alpha_Cleavage -R group Ring_Loss Ring Cleavage (C7H13• Loss) M_Ion->Ring_Loss C-N bond break Diagnostic Cycloheptyl Cation m/z 97 Ring_Loss->Diagnostic Charge Retention on Ring

Caption: EI Fragmentation pathway highlighting the formation of the diagnostic m/z 97 cycloheptyl cation.

References

  • Bonciolini, S. (2025).[4][5] Merging polar chemistry and photocatalysis: Synthesis of N-(2-methyl-1-phenylpropyl)cycloheptanamine. UvA-DARE (Digital Academic Repository). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cycloheptanamine. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of N-(2-methoxyethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Proactive Management of Amine Waste Streams

N-(2-methoxyethyl)cycloheptanamine, as a member of the aliphatic amine family, is a versatile reagent in modern research and development. However, its utility is matched by a distinct hazard profile that necessitates rigorous handling and disposal protocols. Improper management of this compound can lead to serious safety incidents, regulatory non-compliance, and environmental harm. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-(2-methoxyethyl)cycloheptanamine, grounded in established chemical safety principles. Our objective is to empower laboratory professionals with the knowledge to manage this chemical waste stream safely and effectively, ensuring a secure research environment.

Part 1: Core Hazard Profile and Safety Summary

Understanding the intrinsic properties of N-(2-methoxyethyl)cycloheptanamine is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its hazards can be reliably inferred from the behavior of its structural components: cycloheptanamine and N-alkoxyethyl amines. Amines as a class are recognized as corrosive bases.[1][2]

Key Hazards Include:

  • Corrosivity: Capable of causing severe burns to the skin and permanent eye damage upon contact.[3][4][5]

  • Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[6]

  • Reactivity: Can react violently or exothermically with incompatible materials, particularly acids and strong oxidizing agents.[3][7][8]

  • Flammability: While data for this specific compound is limited, many related amines are flammable liquids, and vapors may form explosive mixtures with air.[2][9]

This profile mandates that N-(2-methoxyethyl)cycloheptanamine be managed as a regulated hazardous waste from the moment it is designated for disposal.[10][11] Under no circumstances should it be disposed of down the drain or in regular trash.[1][12]

Data Summary Table: N-(2-methoxyethyl)cycloheptanamine
Parameter Description & Guidance References
Hazard Classification Corrosive (Base), Acutely Toxic (Harmful), Potentially Flammable Liquid.[2][3][9]
Primary Routes of Exposure Skin and eye contact, inhalation of vapors, ingestion.[3][4]
Required PPE Chemical-resistant gloves (Nitrile or Neoprene), chemical splash goggles and face shield, flame-retardant lab coat.[3][4][5]
Chemical Incompatibilities Acids (e.g., HCl, H₂SO₄), Acid Anhydrides , Acid Chlorides , Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid, Perchlorates).[1][8][13][14]
Approved Disposal Method Collection as regulated hazardous chemical waste for disposal by certified personnel.[1][10][15]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the mandatory lifecycle of N-(2-methoxyethyl)cycloheptanamine waste within the laboratory, from generation to pickup. Adherence to these steps is critical for ensuring safety and compliance.

Workflow: From Generation to Disposal

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node storage_node storage_node end_node end_node A Waste Generated: N-(2-methoxyethyl)cycloheptanamine B Select Compatible Container (HDPE, Glass) in good condition A->B C Affix 'HAZARDOUS WASTE' Label. List all constituents by full name. B->C D Is this a dedicated 'Amine/Base Waste' stream? C->D E Place container in a designated Satellite Accumulation Area (SAA) with secondary containment. D->E Yes J CRITICAL ERROR: DO NOT MIX WITH ACIDS OR OXIDIZERS. Initiate new waste stream for this compatibility group. D->J No F Add waste to container. Use a funnel. Do not fill above 80% capacity. E->F G Tightly seal container after each addition. F->G H Is container full (~80%)? G->H H->F No I Submit Hazardous Material Pickup Request to EHS. H->I Yes

Caption: Disposal workflow for N-(2-methoxyethyl)cycloheptanamine.

Methodology

1. Container Selection and Preparation:

  • Select a Compatible Container: Use only containers made of materials compatible with amines, such as High-Density Polyethylene (HDPE) or borosilicate glass. Ensure the container is in excellent condition, free from cracks or residue, and has a tightly sealing screw cap.[11] Corks and rubber stoppers are not acceptable.[16]

  • Initial Labeling: Before adding any waste, the container must be labeled.[1] The label must clearly state:

    • The words "HAZARDOUS WASTE ".[11]

    • The full, unabbreviated chemical name: "Waste N-(2-methoxyethyl)cycloheptanamine".[16] If it is part of a mixture, all components must be listed with their approximate percentages.

    • The date on which the first drop of waste is added (the "accumulation start date").[17]

2. Waste Segregation and Accumulation:

  • Establish a Satellite Accumulation Area (SAA): Designate a specific area within the lab, at or near the point of waste generation, for waste storage.[11][17] This area must be under the control of laboratory personnel and should include secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Segregate by Chemical Compatibility: This is the most critical step for preventing dangerous reactions. The waste container for N-(2-methoxyethyl)cycloheptanamine should be part of an "Amine/Organic Base" waste stream. NEVER mix this waste with:

    • Acids or acidic waste.[8][14]

    • Strong oxidizing agents.[7][13]

    • Other incompatible materials listed in the table above. Mixing amines with acids can cause a strong exothermic (heat-generating) reaction. Mixing with certain oxidizers can create fire or explosion hazards.

  • Adding Waste: Carefully transfer the waste into the labeled container, preferably within a chemical fume hood. Use a funnel to prevent spills. The container should never be filled beyond 70-80% of its total capacity to allow for vapor expansion.[16]

  • Secure Storage: After each addition, the container cap must be tightly sealed.[11] An open funnel must not be left in the container. The sealed container must be returned to its designated spot in the SAA.

3. Final Disposal:

  • Monitor Fill Level: Regularly check the waste container's volume.

  • Request Pickup: Once the container is full (approximately 80%), or if waste generation is complete, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department.[1] Follow your organization's specific procedures, which may involve an online form or a physical tag.[11]

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, volatile, or in a poorly ventilated space, evacuate the laboratory and contact your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood or increasing air exchange.

  • Contain and Absorb: For small, manageable spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the contaminated absorbent material into a compatible, sealable container.[2][6]

  • Label and Dispose: Seal the container and label it as "Hazardous Waste: Spill Debris containing N-(2-methoxyethyl)cycloheptanamine". Dispose of it through the EHS department.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

This procedural guide is intended to provide a robust framework for the safe handling and disposal of N-(2-methoxyethyl)cycloheptanamine. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may have additional requirements.

References

  • Hazardous & Regulated Waste Management Guide. (n.d.). Western Kentucky University. Retrieved from [Link]

  • Material Safety Data Sheet - ADDOCAT KE-9018 363D. (n.d.). Tri-iso. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Auburn University. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for N-(2-methoxyethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Inferred Hazard Profile

N-(2-methoxyethyl)cycloheptanamine is a secondary amine. Its hazard profile must be inferred from its constituent functional groups.

  • Cycloheptanamine Core: The cycloheptanamine moiety is the primary driver of the compound's hazardous properties. The closely related analog, Cycloheptylamine (CAS 5452-35-7), is classified as a flammable liquid that causes skin irritation or severe burns and may cause respiratory irritation.[1][2] Amines, in general, are known to be corrosive and can cause rapid damage to skin and eyes upon contact.[3]

  • N-(2-methoxyethyl) Group: This group classifies the molecule as a secondary amine. Secondary amines can react with nitrosating agents to form potentially carcinogenic nitrosamines, a critical consideration during synthesis, storage, and decomposition.[4] The ether linkage may also affect its absorption properties.

  • General Amine Hazards: Amines as a class are recognized as hazardous compounds. They can be toxic if inhaled, ingested, or absorbed through the skin, and their improper disposal can lead to significant environmental contamination.[5][6]

Based on this analysis, N-(2-methoxyethyl)cycloheptanamine should be handled as a corrosive, flammable, and potentially toxic substance with respiratory and skin irritation hazards.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE for any procedure involving N-(2-methoxyethyl)cycloheptanamine.

Protection Area Required PPE Rationale & Expert Insight
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard AND a full-face shield.Amines can cause severe, irreversible eye damage, including blindness.[1] Goggles provide a seal against splashes and vapors, while the face shield offers a secondary barrier protecting the entire face from significant splashes during transfers or potential reactions.[7][8]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Gloves are the primary barrier against skin contact, which can cause severe burns.[7] Always double-glove when handling concentrated amounts. Before use, inspect gloves for any signs of degradation or perforation. Consult the glove manufacturer's compatibility charts for specific breakthrough times if available.
Body Protection Flame-resistant lab coat AND a chemical-resistant apron.A dual-layer approach protects against both flammability hazards and corrosive splashes.[3] The lab coat should be fully buttoned, with sleeves extending to the wrists. The apron provides an additional impermeable barrier for the torso.
Respiratory Protection Use exclusively within a certified chemical fume hood.The compound is expected to have an irritating vapor.[2][9] A fume hood is the primary engineering control to prevent inhalation exposure. For emergency situations like a large spill, a full-face respirator with an appropriate organic vapor/amine cartridge may be necessary.[7]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills. Open-toed shoes are strictly prohibited in any laboratory setting where this chemical is handled.[3]

Operational and Disposal Plans

Proper procedures are as critical as the PPE itself. The following workflows provide step-by-step guidance for handling and disposal.

Standard Handling Protocol (Weighing & Transfers)
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[10] Confirm the chemical fume hood is functioning correctly.

  • Don PPE: Put on all required PPE as outlined in the table above, starting with body, foot, and respiratory protection, followed by eye/face and hand protection.

  • Execution: Conduct all manipulations, including weighing and transfers, deep within the sash of a certified chemical fume hood to contain any vapors.

  • Decontamination: After handling, wipe down the work surface with an appropriate decontaminating solution.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of gloves and any other contaminated disposable items in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[11]

Emergency Plan: Spill & Exposure Response

If Skin or Eye Contact Occurs:

  • Immediately proceed to the nearest safety shower or eyewash station.

  • For skin contact, remove all contaminated clothing while under the shower and rinse the affected area for at least 15 minutes.[1]

  • For eye contact, hold eyelids open and flush with a continuous stream of water for at least 15 minutes.[1]

  • Seek immediate medical attention after flushing. Provide the medical team with the Safety Data Sheet (SDS) for a related compound like Cycloheptylamine.

In Case of a Spill:

  • Alert all personnel in the immediate area and evacuate if necessary.

  • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • For small spills within a fume hood, use an amine-specific spill kit or an inert absorbent material to contain the liquid. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[12]

Waste Disposal Plan

Amine waste is considered hazardous and must be disposed of professionally.[13] Under no circumstances should it be poured down the drain, as it is harmful to aquatic life and can damage plumbing.[13][14]

  • Segregation: Keep all N-(2-methoxyethyl)cycloheptanamine waste, including contaminated consumables, separate from other waste streams to prevent hazardous reactions.[13]

  • Containment: Store waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name and associated hazards.

  • Storage: Keep the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong acids or oxidizers.[6]

  • Disposal: Arrange for collection by a licensed hazardous waste disposal company.[13] Follow all local and national regulations for hazardous waste disposal.

Workflow for Safe Chemical Handling

The following diagram illustrates the essential decision-making and operational flow for working safely with N-(2-methoxyethyl)cycloheptanamine.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment (Inferred Hazards: Corrosive, Flammable, Toxic) Locate_Safety 2. Locate & Verify Safety Equipment (Shower, Eyewash, Fume Hood) Risk_Assessment->Locate_Safety Select_PPE 3. Select & Inspect PPE (Goggles, Shield, Gloves, Apron) Locate_Safety->Select_PPE Don_PPE 4. Don PPE Select_PPE->Don_PPE Work_in_Hood 5. Handle Chemical in Fume Hood Don_PPE->Work_in_Hood Decontaminate 6. Decontaminate Work Area Work_in_Hood->Decontaminate Doff_PPE 7. Doff & Dispose PPE Decontaminate->Doff_PPE Segregate_Waste 8. Segregate Hazardous Waste Doff_PPE->Segregate_Waste Wash_Hands 11. Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Waste 9. Store Waste Securely Segregate_Waste->Store_Waste Arrange_Disposal 10. Arrange Professional Disposal Store_Waste->Arrange_Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.